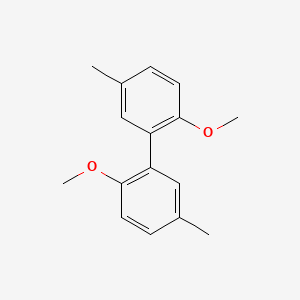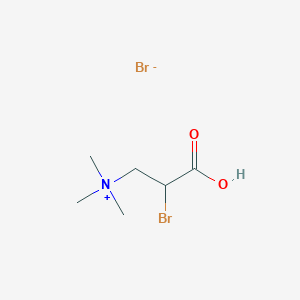
2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE typically involves the reaction of a suitable brominated precursor with a trimethylamine derivative. The reaction conditions may include:
- Solvent: Common solvents include water, ethanol, or other polar solvents.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts may or may not be required depending on the specific reaction pathway.
Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Nucleophiles: Hydroxide ions, amines, thiols, etc.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while substitution reactions may produce a variety of substituted quaternary ammonium compounds.
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a phase-transfer catalyst in various chemical reactions.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Employed in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways, depending on its application.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness: (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is unique due to its specific brominated structure, which may confer distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
6340-38-1 |
|---|---|
Molekularformel |
C6H13Br2NO2 |
Molekulargewicht |
290.98 g/mol |
IUPAC-Name |
(2-bromo-2-carboxyethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2,3)4-5(7)6(9)10;/h5H,4H2,1-3H3;1H |
InChI-Schlüssel |
JAOAPJJKWIBGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(C(=O)O)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


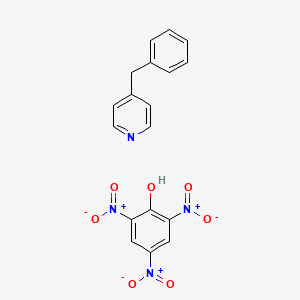

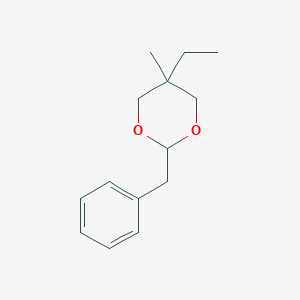


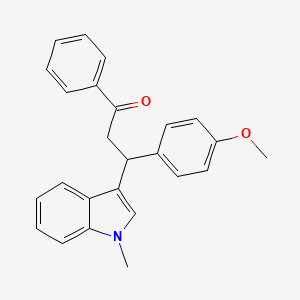
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


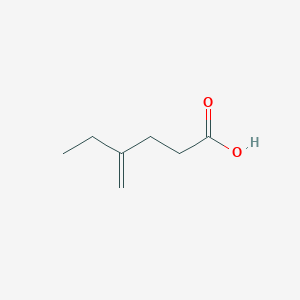

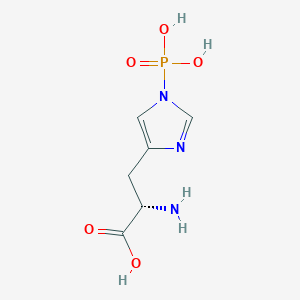
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
